8-Methoxyquinoline-2-carboxamide
Description
8-Methoxyquinoline-2-carboxamide is a quinoline derivative characterized by a methoxy group at the 8-position and a carboxamide moiety at the 2-position of the quinoline scaffold. This compound has garnered attention in medicinal chemistry due to its structural versatility and biological activity. Synthetic routes often involve coupling 8-methoxyquinoline-2-carboxylic acid with amines or incorporating heterocyclic moieties like 1,3,4-thiadiazole to enhance pharmacological properties .
Primary research highlights its antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with efficacy comparable to Chloromycin in vitro . The 1,3,4-thiadiazole-modified derivatives exhibit improved potency, attributed to enhanced electron-withdrawing effects and membrane permeability . Additionally, the compound’s planar quinoline core allows for metal chelation, a property explored in antimicrobial and anticancer contexts .
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
8-methoxyquinoline-2-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-3-7-5-6-8(11(12)14)13-10(7)9/h2-6H,1H3,(H2,12,14) |
InChI Key |
CGVVOUIHWARKNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxyquinoline-2-carboxamide typically involves the reaction of 8-methoxyquinoline with a suitable carboxylating agent. One common method is the reaction of 8-methoxyquinoline with phosgene or its derivatives under controlled conditions to form the corresponding carboxamide. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming increasingly popular in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
8-Methoxyquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,8-dicarboxylic acid under strong oxidizing conditions.
Reduction: Reduction of the carboxamide group can yield the corresponding amine derivative.
Substitution: The methoxy group at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline-2,8-dicarboxylic acid
Reduction: 8-Methoxyquinoline-2-amine
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Methoxyquinoline-2-carboxamide involves its ability to chelate metal ions. This chelation disrupts essential metal-dependent processes in microorganisms, leading to their death. In cancer cells, the compound can interfere with metal-dependent enzymes, inhibiting their growth and proliferation. The molecular targets include metal ions such as copper and iron, and the pathways involved are those related to metal homeostasis and oxidative stress .
Comparison with Similar Compounds
Table 1: Key Quinoline Derivatives and Their Properties
Key Findings and Structure-Activity Relationships (SAR)
Antibacterial Activity: The 1,3,4-thiadiazole moiety in this compound derivatives enhances antibacterial activity by increasing lipophilicity and disrupting bacterial membrane integrity . Comparatively, 8-hydroxyquinoline-2-carboxylic acid lacks significant antibacterial effects but excels in metal chelation, useful in treating iron-overload disorders .
Enzyme Inhibition: 8-Substituted quinoline-2-carboxamides with electron-withdrawing groups (e.g., NO₂, Cl) show potent carbonic anhydrase inhibition (IC₅₀: 10–50 nM), critical for anticancer and antiglaucoma applications . In contrast, 8-methoxy derivatives prioritize antibacterial over enzyme inhibitory activity due to steric hindrance from the methoxy group .
Metal Chelation: 8-Hydroxyquinoline-2-carboxylic acid forms stable complexes with transition metals, a property absent in methoxy-substituted analogs.
Limitations and Opportunities
- This compound derivatives face challenges in solubility, necessitating formulation optimization for in vivo efficacy .
- Hybridization with fluorophores or nanoparticles could enhance targeting and reduce off-effects, as seen in modified fluoroquinolones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
